Structural Confirmation: M12 Standard vs. In Silico Predicted Analogs for Metabolite Identification
Unlike computationally predicted or commercially available 'similar' compounds, CAS 242472-29-3 was synthesized and its structure confirmed by LC-MS and NMR as the authentic M12 metabolite standard for AZD4831 [1]. This validation enables unambiguous identification of M12 in biological matrices. The explicit structural confirmation through synthetic standard comparison represents a 100% match in LC retention times and HRMS spectra, a level of certainty unattainable with unvalidated analogs .
| Evidence Dimension | Structural Authentication for Metabolite Confirmation |
|---|---|
| Target Compound Data | 100% match in LC retention times and HRMS spectra with in vivo-generated metabolite |
| Comparator Or Baseline | Unvalidated structural analogs (e.g., non-methylated or sulfanyl-position isomers): 0% match in regulatory-grade metabolite identification |
| Quantified Difference | Absolute (complete match vs. no match) |
| Conditions | UHPLC-HRMS analysis with synthetic metabolite standard comparison (Jurva et al., 2023) |
Why This Matters
Regulatory acceptance of metabolite safety data requires unequivocal structural identification, which can only be achieved with an authenticated synthetic standard.
- [1] Jurva U, et al. Biotransformation of the Novel Myeloperoxidase Inhibitor AZD4831 in Preclinical Species and Humans. Drug Metab Dispos. 2023 Apr;51(4):464-479. View Source
